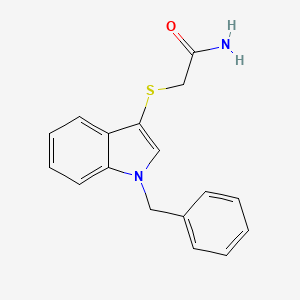

2-((1-benzyl-1H-indol-3-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-((1-benzyl-1H-indol-3-yl)thio)acetamide” is a compound that has been studied for its potential antiviral properties . It has been identified as a novel and potent inhibitor of both the Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV) .

Synthesis Analysis

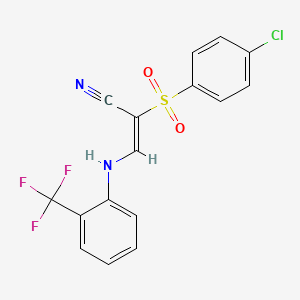

The synthesis of “2-((1-benzyl-1H-indol-3-yl)thio)acetamide” involves a series of chemical reactions. In one study, several derivatives of this compound were designed, synthesized, and evaluated for their antiviral activities .

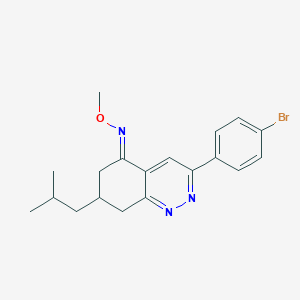

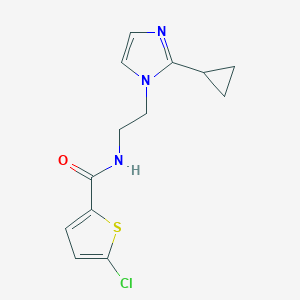

Molecular Structure Analysis

The molecular structure of “2-((1-benzyl-1H-indol-3-yl)thio)acetamide” is complex, as it contains multiple functional groups. The compound is part of a larger class of organic compounds known as indole-3-acetic acid derivatives .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-((1-benzyl-1H-indol-3-yl)thio)acetamide” are complex and require careful control of conditions. The compound has been identified as a potent inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), suggesting that it interacts with this enzyme in a specific way .

Aplicaciones Científicas De Investigación

Application in Antiviral Research

Specific Scientific Field

The specific scientific field of this application is Antiviral Research .

Comprehensive and Detailed Summary of the Application

This compound has been identified as a potential inhibitor of the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic . RdRp is an essential enzyme for the replication of the virus, and inhibiting its function can potentially stop the virus from replicating .

Detailed Description of the Methods of Application or Experimental Procedures

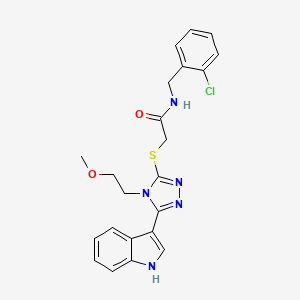

In the study, several 2-((indol-3-yl)thio)-N-benzyl-acetamides were identified as SARS-CoV-2 RdRp inhibitors . After a two-round optimization, a new series of 2-((indol-3-yl)thio)-N-benzyl-acetamides was designed, synthesized, and evaluated for SARS-CoV-2 RdRp inhibitory effect .

Thorough Summary of the Results or Outcomes Obtained

Compounds were identified as potent inhibitors with IC50 values ranging from 1.11 ± 0.05 μM to 4.55 ± 0.2 μM . All of the compounds inhibited RNA synthesis by SARS-CoV-2 RdRp . The most potent compound showed a stronger inhibitory activity against the human coronavirus HCoV-OC43 than remdesivir, a known antiviral drug .

Potential Application in Anti-inflammatory Research

Specific Scientific Field

The specific scientific field of this application is Anti-inflammatory Research .

Comprehensive and Detailed Summary of the Application

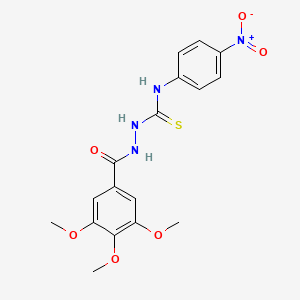

The compound “2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide” might have potential applications in anti-inflammatory research. In a study, a compound named DPIE, which has a similar structure, was tested for its effects on inflammation .

Detailed Description of the Methods of Application or Experimental Procedures

In the study, the mRNA expression level of pro-inflammatory cytokines (IL-6 and IL-8) and COX-2 in IL-1β-stimulated GFs treated with DPIE at different concentrations, i.e., 0, 2, 4, and 8 μM, was tested .

Direcciones Futuras

The future directions for research on “2-((1-benzyl-1H-indol-3-yl)thio)acetamide” could include further optimization of the compound for antiviral activity, as well as studies to better understand its mechanism of action . Additionally, more research is needed to fully characterize its physical and chemical properties, as well as its safety profile.

Propiedades

IUPAC Name |

2-(1-benzylindol-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c18-17(20)12-21-16-11-19(10-13-6-2-1-3-7-13)15-9-5-4-8-14(15)16/h1-9,11H,10,12H2,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUHPFVEUOBFMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-benzyl-1H-indol-3-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B2708049.png)

![2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2708051.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2708057.png)

![3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2708058.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2708061.png)

![1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one](/img/structure/B2708063.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2708066.png)

![3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]propanoic acid](/img/structure/B2708067.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2708069.png)